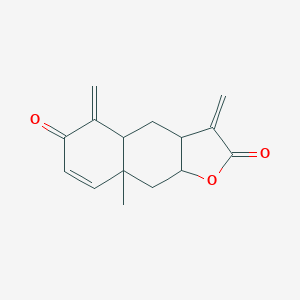
Encelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Encelin is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: vildagliptin and metformin hydrochloride. Vildagliptin is a dipeptidyl peptidase-4 inhibitor, while metformin hydrochloride is a biguanide. Together, they help control blood sugar levels in patients with type 2 diabetes by increasing insulin production and decreasing glucose production in the liver .
Synthetic Routes and Reaction Conditions:
Vildagliptin: The synthesis of vildagliptin involves the reaction of (S)-3-amino-1-butanol with 2-chloropyrimidine in the presence of a base to form the intermediate, which is then reacted with (S)-1-(3-hydroxyadamantan-1-yl)urea to produce vildagliptin.
Metformin Hydrochloride: Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with cyanoguanidine in the presence of a base, followed by hydrolysis to yield metformin hydrochloride.
Industrial Production Methods:
- The industrial production of this compound involves the combination of vildagliptin and metformin hydrochloride in specific ratios to form tablets. The process includes mixing, granulation, drying, and compression to produce the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly the metformin component, which can be oxidized to form various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Case Studies
A study conducted on the anti-leukemic activity of Encelin utilized the MTT assay to evaluate its efficacy against human leukemic cell lines. The results confirmed that this compound significantly inhibited cell proliferation, establishing its potential as a lead compound for developing anti-leukemia medications .
Antidiabetic Applications
This compound is also recognized for its role in managing type 2 diabetes mellitus (T2DM). It is often prescribed alongside lifestyle modifications such as diet and exercise to control blood glucose levels .
Clinical Insights
Clinical observations have indicated that patients using this compound report improved glycemic control when combined with dietary changes and physical activity. However, comprehensive clinical trials are necessary to establish standardized protocols for its use in diabetes management.
Summary of Findings
This compound's applications extend beyond traditional uses, showcasing its potential in both oncology and endocrinology. The following table summarizes key findings regarding its applications:
Mecanismo De Acción
Encelin exerts its effects through the following mechanisms:
Vildagliptin: Inhibits dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to lower blood glucose levels.
Metformin Hydrochloride: Decreases hepatic glucose production, increases insulin sensitivity, and enhances peripheral glucose uptake and utilization.
Comparación Con Compuestos Similares
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Pioglitazone: A thiazolidinedione that increases insulin sensitivity but has a different mechanism of action compared to vildagliptin.
Uniqueness:
- Encelin’s uniqueness lies in its combination of vildagliptin and metformin hydrochloride, which provides a dual mechanism of action for better blood sugar control. This combination therapy is more effective in managing type 2 diabetes compared to monotherapy with either component alone .
Propiedades
Número CAS |
15569-50-3 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3 |
Clave InChI |
LXMUZMFQJGRVFW-UHFFFAOYSA-N |
SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
SMILES isomérico |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
SMILES canónico |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
melting_point |
195 - 196 °C |
Key on ui other cas no. |
15569-50-3 |
Descripción física |
Solid |
Sinónimos |
encelin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















